![molecular formula C16H15O6PS B1224650 Phosphoric acid (1,1-dioxo-2,3-dihydrothiophen-3-yl) diphenyl ester](/img/structure/B1224650.png)
Phosphoric acid (1,1-dioxo-2,3-dihydrothiophen-3-yl) diphenyl ester
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Overview
Description
Phosphoric acid (1,1-dioxo-2,3-dihydrothiophen-3-yl) diphenyl ester is an aryl phosphate.
Scientific Research Applications
Synthesis and Catalytic Applications
- Catalysis in Organic Synthesis : Phosphoric acid alkyl diphenyl esters are used in catalyzing condensation reactions. For instance, their utility in the condensation of α-bromobutanoic acid with 3-hexyne-2-ol has been documented (Murai, Tonomura, & Takenaka, 2011).
Organic Chemistry and Peptide Synthesis
- Peptide Coupling Reagents : Certain phosphoric acid diethyl ester compounds are used as efficient peptide coupling reagents. Their efficiency is notable in amide and peptide synthesis with minimal racemization, indicating their potential in peptide synthesis (Kokare, Nagawade, Rane, & Shinde, 2007).
Material Science and Flame Retardants
- Flame Retardant Metabolites : Phosphoric acid esters, including diphenyl phosphate, are widely used as flame retardants. The metabolites of these compounds, such as dialkylphosphates, have been extensively studied for their environmental impact and toxicity (Schindler, Förster, & Angerer, 2009).
Environmental Impact
- Environmental Distribution and Fate : The increasing use of organophosphate esters, including phosphoric acid derivatives, in various applications like flame retardants and plasticizers, has led to studies on their distribution and fate in the environment. Recent research focuses on their levels in biota and environmental compartments (Greaves & Letcher, 2016).
Electrochemistry
- Electrolytes in Photoelectrochromic Windows : Phosphoric acid organic esters, such as diphenylphosphate, have been evaluated as electrolytes in protonic electrochromic cells. These studies involve testing their stability and interaction with components like tungsten trioxide (Siekierski et al., 2006).
Dental Applications
- Dentin Adhesives : Phosphoric acid esters of 2-hydroxyethyl methacrylate are used in dentin adhesives for their ability to remove the smear layer on dentin, enhancing the bond between restorative materials and teeth. However, their hydrolytic stability is a concern (Zeuner, Moszner, Drache, & Rheinberger, 2002).
properties
Product Name |
Phosphoric acid (1,1-dioxo-2,3-dihydrothiophen-3-yl) diphenyl ester |
---|---|
Molecular Formula |
C16H15O6PS |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
(1,1-dioxo-2,3-dihydrothiophen-3-yl) diphenyl phosphate |
InChI |
InChI=1S/C16H15O6PS/c17-23(20-14-7-3-1-4-8-14,21-15-9-5-2-6-10-15)22-16-11-12-24(18,19)13-16/h1-12,16H,13H2 |
InChI Key |
ULHCSQJPZWUAIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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